molecular formula C15H24N4 B12994813 5-([1,4'-Bipiperidin]-1'-yl)pyridin-2-amine

5-([1,4'-Bipiperidin]-1'-yl)pyridin-2-amine

Cat. No.: B12994813
M. Wt: 260.38 g/mol
InChI Key: AYYKYPIIMXENTG-UHFFFAOYSA-N
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Description

5-([1,4’-Bipiperidin]-1’-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an amine group and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,4’-Bipiperidin]-1’-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 1,4’-bipiperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-([1,4’-Bipiperidin]-1’-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-([1,4’-Bipiperidin]-1’-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-([1,4’-Bipiperidin]-1’-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(5-(trifluoromethyl)pyridin-2-yl)amine: A similar compound with trifluoromethyl groups that exhibits different electronic properties.

    2-Aminopyridine: A simpler analog that lacks the bipiperidine moiety.

Uniqueness

5-([1,4’-Bipiperidin]-1’-yl)pyridin-2-amine is unique due to its bipiperidine moiety, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H24N4

Molecular Weight

260.38 g/mol

IUPAC Name

5-(4-piperidin-1-ylpiperidin-1-yl)pyridin-2-amine

InChI

InChI=1S/C15H24N4/c16-15-5-4-14(12-17-15)19-10-6-13(7-11-19)18-8-2-1-3-9-18/h4-5,12-13H,1-3,6-11H2,(H2,16,17)

InChI Key

AYYKYPIIMXENTG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=CN=C(C=C3)N

Origin of Product

United States

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